10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenyl-9,10-dihydroacridine (purified by sublimation)
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Overview
Description
10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenyl-9,10-dihydroacridine (purified by sublimation) is a complex organic compound known for its unique structural properties and high purity. This compound is often used in advanced materials science, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent thermal stability and luminescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenyl-9,10-dihydroacridine involves multiple steps, starting with the preparation of the adamantane and triazine derivatives. These intermediates are then coupled with phenyl and diphenyl acridine units under controlled conditions. The final product is purified by sublimation to achieve high purity levels .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated systems to ensure consistency and efficiency. The process includes the use of high-pressure reactors and advanced purification techniques such as sublimation and chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Widely used in the development of OLEDs and other electronic materials due to its excellent thermal stability and luminescent properties
Mechanism of Action
The mechanism of action of 10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenyl-9,10-dihydroacridine involves its interaction with specific molecular targets and pathways. In OLEDs, it functions as a blue dopant, enhancing the efficiency and stability of the device. The compound’s unique structure allows it to participate in energy transfer processes, contributing to its luminescent properties .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-10-[4-[4,6-di(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,10-dihydroacridine
- 9,9-Diphenyl-10-[4-[4,6-di(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,10-dihydroacridine
Uniqueness
Compared to similar compounds, 10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenyl-9,10-dihydroacridine stands out due to its higher thermal stability and superior luminescent properties. These characteristics make it particularly valuable in the development of high-performance OLEDs and other electronic materials .
Properties
IUPAC Name |
10-[4-[4,6-bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenylacridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H52N4/c1-3-11-42(12-4-1)54(43-13-5-2-6-14-43)45-15-7-9-17-47(45)58(48-18-10-8-16-46(48)54)44-21-19-41(20-22-44)49-55-50(52-29-35-23-36(30-52)25-37(24-35)31-52)57-51(56-49)53-32-38-26-39(33-53)28-40(27-38)34-53/h1-22,35-40H,23-34H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNYODYYYWKCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)N6C7=CC=CC=C7C(C8=CC=CC=C86)(C9=CC=CC=C9)C1=CC=CC=C1)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H52N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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